![molecular formula C9H8FNO2 B13405859 Methyl [(3-fluorophenyl)methylidene]carbamate CAS No. 917752-19-3](/img/structure/B13405859.png)
Methyl [(3-fluorophenyl)methylidene]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [(E)-(3-fluorophenyl)methylene]carbamate is a chemical compound with the molecular formula C9H8FNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a fluorophenyl group and a methylene bridge, making it a unique and interesting subject for chemical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(E)-(3-fluorophenyl)methylene]carbamate can be achieved through various methods. One common approach involves the reaction of 3-fluorobenzaldehyde with methyl carbamate in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the formation of the desired product being facilitated by the presence of a suitable solvent like tetrahydrofuran .
Industrial Production Methods
On an industrial scale, the production of methyl [(E)-(3-fluorophenyl)methylene]carbamate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity, thereby optimizing the overall efficiency of the production .
化学反応の分析
Types of Reactions
Methyl [(E)-(3-fluorophenyl)methylene]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while reduction can produce fluorophenyl amines or alcohols .
科学的研究の応用
Methyl [(E)-(3-fluorophenyl)methylene]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of methyl [(E)-(3-fluorophenyl)methylene]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .
類似化合物との比較
Similar Compounds
- Methyl carbamate
- Ethyl [(E)-(3-fluorophenyl)methylene]carbamate
- Propyl [(E)-(3-fluorophenyl)methylene]carbamate
Uniqueness
Methyl [(E)-(3-fluorophenyl)methylene]carbamate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
917752-19-3 |
|---|---|
分子式 |
C9H8FNO2 |
分子量 |
181.16 g/mol |
IUPAC名 |
methyl N-[(3-fluorophenyl)methylidene]carbamate |
InChI |
InChI=1S/C9H8FNO2/c1-13-9(12)11-6-7-3-2-4-8(10)5-7/h2-6H,1H3 |
InChIキー |
OCOJHVHJLQEMFK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N=CC1=CC(=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


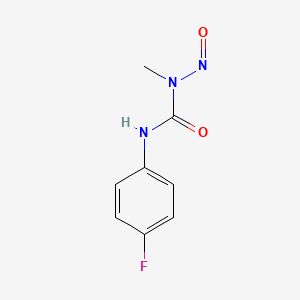
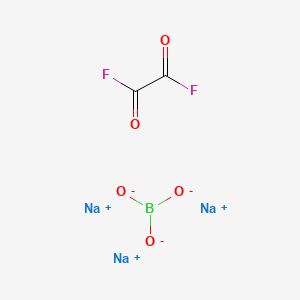
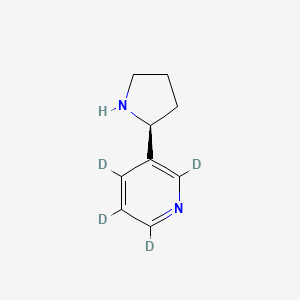

![[(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405803.png)
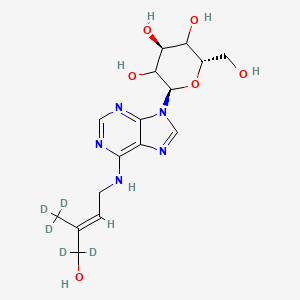
![2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)
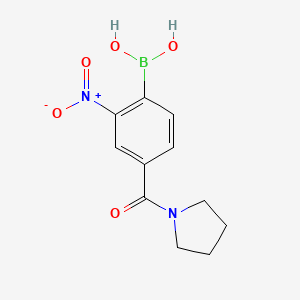
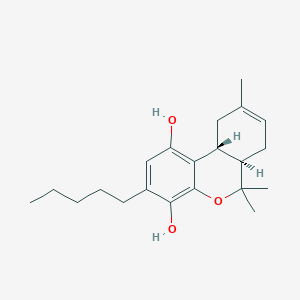
![N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
![5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B13405837.png)

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13405850.png)

